![molecular formula C14H21NO4S B4423100 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4423100.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine
Descripción general
Descripción
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine, also known as Saldanha's compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine is not fully understood. However, research has shown that it may act as a histone deacetylase inhibitor, which could contribute to its anti-inflammatory and antitumor properties.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and inhibit tumor growth. Additionally, it has been found to have a low toxicity profile, making it a potentially safe therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine in lab experiments is its versatility. It has been found to be a useful tool in the synthesis of various compounds and has potential applications in medicinal chemistry and organic chemistry. Additionally, its low toxicity profile makes it a potentially safe compound to work with.
One limitation of using this compound in lab experiments is its limited availability. The synthesis method is complex and requires specialized equipment, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials.
Another future direction is the exploration of its use in the synthesis of natural products. Its potential as a reagent in the synthesis of nitrogen-containing heterocycles and other compounds could lead to the discovery of new drugs and materials.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various scientific fields. Its synthesis method is complex, but it has been found to exhibit anti-inflammatory and antitumor properties and has potential as a therapeutic agent. Additionally, it has been used as a reagent in the synthesis of various compounds and has potential applications in organic chemistry. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials.
Aplicaciones Científicas De Investigación
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine has been studied for its potential use in various scientific fields. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory properties and has been explored as a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, research has shown that this compound has antitumor activity and may have potential as a cancer treatment.
In the field of organic chemistry, this compound has been used as a reagent in the synthesis of various compounds. It has been found to be a useful tool in the synthesis of nitrogen-containing heterocycles and has been explored for its potential use in the synthesis of natural products.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11-6-4-5-9-15(11)20(16,17)12-7-8-13(18-2)14(10-12)19-3/h7-8,10-11H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYALIKTEZKLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B4423034.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4423042.png)


![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4423069.png)


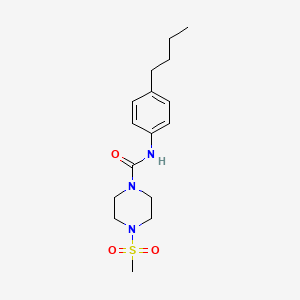
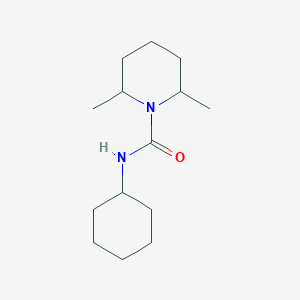
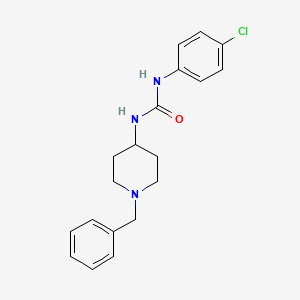
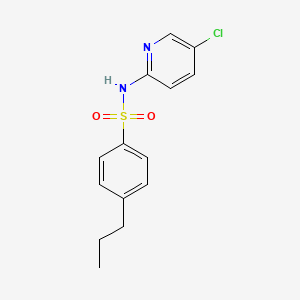
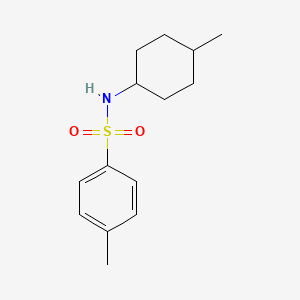
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4423134.png)